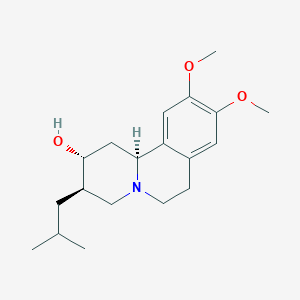
(2R,3R,11bS)-Dihydrotetrabenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,11bS)-Dihydrotetrabenazine: is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and is known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor . This compound is primarily used in the treatment of hyperkinetic movement disorders, such as Huntington's disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,11bS)-Dihydrotetrabenazine typically involves multiple steps, starting from simpler organic compounds. The process includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and specific solvents helps in achieving high yields and purity of the compound.
Analyse Chemischer Reaktionen
(2R,3R,11bS)-Dihydrotetrabenazine: undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Reactions often employ nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
(2R,3R,11bS)-Dihydrotetrabenazine: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and release.
Medicine: Investigated for its potential in treating movement disorders and other neurological conditions.
Industry: Employed in the development of radioligands for positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism by which (2R,3R,11bS)-Dihydrotetrabenazine exerts its effects involves the inhibition of VMAT2, which is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the amount of monoamines available for release into the synaptic cleft, thereby modulating neurotransmitter levels and alleviating symptoms of hyperkinetic movement disorders.
Vergleich Mit ähnlichen Verbindungen
Tetrabenazine
Deutetrabenazine
Valbenazine
Istradefylline
This detailed overview provides a comprehensive understanding of (2R,3R,11bS)-Dihydrotetrabenazine, its preparation, reactions, applications, mechanism, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H29NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1 |
InChI-Schlüssel |
WEQLWGNDNRARGE-HYVNUMGLSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















